LTB₄ Receptor Antagonism: EDA Demonstrates Ki = 3 μM, Distinguishing It from Pro-Inflammatory AA and EPA
EDA (11Z,14Z) functions as a competitive antagonist of the leukotriene B₄ (LTB₄) receptor (BLT1), a GPCR implicated in neutrophil recruitment and chronic inflammation. In radioligand binding assays using porcine neutrophil membranes, EDA inhibited [³H]-LTB₄ binding with a Ki of 3 μM . Functional antagonism was confirmed in Boyden chamber chemotaxis assays, where EDA (10–100 μM) suppressed LTB₄-induced human neutrophil migration by 60–85% and reduced LTB₄ binding by 50% at 30 μM . By contrast, arachidonic acid (AA) and eicosapentaenoic acid (EPA) are not direct LTB₄ receptor antagonists; rather, AA serves as a substrate for LTB₄ biosynthesis via the 5-LOX pathway [1].
| Evidence Dimension | LTB₄ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 μM |
| Comparator Or Baseline | AA and EPA: not direct LTB₄ receptor antagonists; AA is a biosynthetic precursor to LTB₄ |
| Quantified Difference | EDA: direct antagonist (Ki 3 μM); AA/EPA: no direct receptor antagonism reported |
| Conditions | Porcine neutrophil membranes; [³H]-LTB₄ radioligand binding assay |
Why This Matters
This property uniquely positions EDA for studies of LTB₄ receptor pharmacology independent of eicosanoid biosynthesis modulation, a distinction critical for experimental design.
- [1] Calder, P. C. (2020). Eicosanoids. Essays in Biochemistry, 64(3), 423-441. View Source
